molecular formula C10H10Cl2O3 B1347336 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid CAS No. 1914-66-5

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid

Cat. No.: B1347336
CAS No.: 1914-66-5
M. Wt: 249.09 g/mol
InChI Key: DVCPZLUILSFNDO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound widely used as a herbicide. It is part of the phenoxy herbicide family, which is known for its effectiveness in controlling broadleaf weeds. This compound is particularly valued in agricultural settings for its ability to selectively target unwanted plants without harming crops like cereals and grasses.

Mechanism of Action

Target of Action

The primary target of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly referred to as 2,4-D, is broadleaf weeds . It is a synthetic auxin, a class of plant hormones, and is used extensively as a weed killer on cereal crops and pastures . It is designed to mimic natural auxin at the molecular level .

Mode of Action

2,4-D operates by causing uncontrolled growth in broadleaf weeds, leading to their eventual death . It gets absorbed through the leaves and is transported to the meristem of the plant . According to the US Environmental Protection Agency, 2,4-D kills plants mainly by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The biochemical pathways affected by 2,4-D involve the degradation of the herbicide by biological agents . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The degradation process involves several steps, including the formation of 2,4-dichlorophenol (2,4-DCP), a main product of degradation .

Pharmacokinetics

The pharmacokinetics of 2,4-D involves its absorption, distribution, metabolism, and excretion (ADME). A study on rats showed that after oral administration of 2,4-D, the mean maximum serum concentration (Cmax) values and the area under the curve (AUC) values were dose-dependent . The clearance (Cl) values indicated that the compound was eliminated from the body at a rate dependent on the administered dose .

Result of Action

The result of 2,4-D’s action at the molecular and cellular level is the death of the target plants. The uncontrolled growth caused by 2,4-D leads to abnormalities in the plants’ growth patterns, damaging their vascular tissue and eventually leading to their death .

Action Environment

The action of 2,4-D is influenced by environmental factors. It is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The presence of 2,4-D residues in the environment represents a threat to humans and animals through drinking water . The indiscriminate use of 2,4-D represents a high polluting potential, and environmental problems related to the extensive use of this pesticide are of grave concern .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated phenols and their derivatives, which have applications in different chemical processes .

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid
  • 2-Methyl-4-chlorophenoxyacetic acid
  • 2-(2,4-Dichlorophenoxy)propanoic acid

Uniqueness

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is unique due to its specific structural configuration, which provides distinct herbicidal properties. Compared to similar compounds, it offers a different spectrum of activity and selectivity, making it valuable for specific agricultural applications .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCPZLUILSFNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290919
Record name 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-66-5
Record name 1914-66-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of KOH (2.48 g, 44.2 mmol, 15 eq) in H2O (12 mL) was added a solution of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropionate (compound 5; 0.80 g, 2.89 mmol) in EtOH (12 mL). The solution was stirred at room temperature for 4 hours, then excess EtOH was removed under vacuum. The remaining aqueous solution was washed with EtOAc (10 mL), then acidified with concentrated aqueous HCl. The aqueous mixture was then extracted with EtOAc (10 mL), and the organic extract dried over Na2SO4, filtered, and evaporated to yield a thick, colorless oil which was used without further purification: 1H NMR (CDCl3) δ 7.42-7.41 (d, 1H), 7.19-7.15 (dd, 1H), 7.04-7.01 (d, 1H), 1.64 (s, 6H).
Name
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5 N aqueous NaOH solution (0.83 ml) was added to a solution of 2-(2,4-dichloro-phenoxy)-2-methyl-propionic acid ethyl ester (383 mg, 1.38 mmol) in MeOH (6 ml) at room temperature. The mixture was stirred at room temperature for four hours, and 1 N HCl (4.5 ml) and H2O were then added, followed by extraction with AcOEt (×2). The organic layers were combined and sequentially washed with H2O and saturated brine, and then dried over Na2SO4 and concentrated under reduced pressure to give 2-(2,4-dichloro-phenoxy)-2-methyl-propionic acid (359 mg).
Name
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
383 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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